Cytotoxicity in Breast Cancer Cells: MZ-6 vs. Parthenolide (PTL) – Comparable Mean IC50 with Divergent Mechanistic Outcomes
In a direct comparative study, MZ-6 and PTL were evaluated against MCF-7 and MDA-MB-231 breast cancer cell lines using both MTT and SRB assays. The mean IC50 values were similar between the two compounds, but MZ-6 demonstrated a stronger pro-apoptotic effect specifically in MCF-7 cells [1].
| Evidence Dimension | Cytotoxicity (Mean IC50) in breast cancer cell lines |
|---|---|
| Target Compound Data | MCF-7: 7.25 µM; MDA-MB-231: 6.5 µM |
| Comparator Or Baseline | Parthenolide (PTL): MCF-7: 9.5 µM; MDA-MB-231: 7.7 µM |
| Quantified Difference | MZ-6 showed 1.3-fold lower mean IC50 in MCF-7 and 1.2-fold lower in MDA-MB-231 compared to PTL; however, the key differentiation was not potency but the induction of early apoptosis and G0/G1 cell-cycle arrest in MCF-7 cells, where the effect of MZ-6 was described as 'much stronger' than PTL [1]. |
| Conditions | MCF-7 and MDA-MB-231 breast cancer cell lines; 48 h incubation; MTT and SRB assays; data from three independent experiments. |
Why This Matters
For researchers studying estrogen-dependent breast cancer (MCF-7 model), MZ-6 provides a distinct apoptosis mechanism (early apoptosis + G0/G1 arrest) that is not replicated by PTL at comparable concentrations, making MZ-6 the preferred tool compound for pathway-specific studies.
- [1] Wyrębska A, Szymański J, Gach K, et al. Apoptosis-mediated cytotoxic effects of parthenolide and the new synthetic analog MZ-6 on two breast cancer cell lines. Molecular Biology Reports. 2013;40(2):1655-1663. Table 2. View Source
